molecular formula C15H20O4 B13453018 5-Hydroxy-2-methoxycarbonylaminobenzimidazole; 5-HydroxyMBC; 5-Hydroxycarbendazim; Methyl 5-hydroxybenzimidazol-2-ylcarbamate

5-Hydroxy-2-methoxycarbonylaminobenzimidazole; 5-HydroxyMBC; 5-Hydroxycarbendazim; Methyl 5-hydroxybenzimidazol-2-ylcarbamate

Katalognummer: B13453018
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: ZGGLXDWYBLNMDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-methoxycarbonylaminobenzimidazole, also known as 5-HydroxyMBC, 5-Hydroxycarbendazim, or Methyl 5-hydroxybenzimidazol-2-ylcarbamate, is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzimidazole and is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole typically involves the reaction of 5-hydroxybenzimidazole with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide .

Industrial Production Methods

Industrial production of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methoxycarbonylaminobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-methoxycarbonylaminobenzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-2-methoxycarbonylaminobenzimidazole is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

ethyl 3-oxo-6-phenylmethoxyhexanoate

InChI

InChI=1S/C15H20O4/c1-2-19-15(17)11-14(16)9-6-10-18-12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3

InChI-Schlüssel

ZGGLXDWYBLNMDD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)CCCOCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.